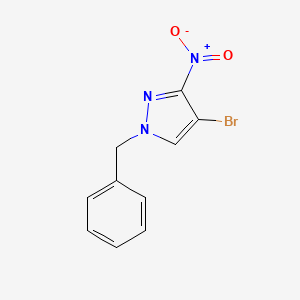

1-benzyl-4-bromo-3-nitro-1H-pyrazole

Descripción

Overview of Pyrazole (B372694) Core Structure and Aromaticity in Academic Contexts

The pyrazole ring is a foundational five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms. britannica.comnih.gov Designated as a 1,2-diazole, this structure is aromatic, a property conferred by a planar, conjugated ring system with six delocalized π-electrons. ijraset.comorientjchem.org This electron arrangement is analogous to benzene (B151609) and imparts significant thermodynamic stability. ijraset.com The pyrazole molecule features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes its lone pair of electrons to the aromatic sextet, rendering it acidic and non-basic. The other is a "pyridine-like" nitrogen (N2), also sp²-hybridized, whose lone pair resides in an orbital in the plane of the ring and is not part of the aromatic system, making it available for protonation and thus conferring basic properties to the molecule. nih.govchemicalbook.com

Due to this electronic configuration, pyrazole is considered an electron-rich heterocyclic system. nih.gov Unsubstituted pyrazole can exist in tautomeric forms, where the proton on the nitrogen atom can migrate between the two nitrogen positions. nih.govmdpi.com This tautomerism is a key feature influencing the reactivity and chemical behavior of N-unsubstituted pyrazoles. mdpi.comresearchgate.net In N-substituted pyrazoles, like the subject of this article, this tautomerism is prevented, leading to a fixed substitution pattern.

Table 1: General Properties of the Parent Pyrazole Ring

| Property | Description | Reference(s) |

|---|---|---|

| Formula | C₃H₄N₂ | britannica.com |

| Structure | Five-membered ring with two adjacent nitrogen atoms. | britannica.comnih.gov |

| Aromaticity | Aromatic due to a 6π-electron delocalized system. | ijraset.comorientjchem.orgchemicalbook.com |

| Nitrogen Atoms | One acidic, "pyrrole-like" (N1) and one basic, "pyridine-like" (N2). | nih.govchemicalbook.com |

| Reactivity | Prone to electrophilic substitution, preferentially at the C4 position. | nih.gov |

| Tautomerism | Exists in tautomeric forms in N-unsubstituted derivatives. | nih.govmdpi.com |

Academic Significance of Substituted Pyrazoles in Advanced Organic Synthesis

Substituted pyrazoles are recognized as privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties. nih.govrsc.orgresearchgate.net Their derivatives are integral components of numerous pharmaceutical agents, agrochemicals, and functional materials. ijraset.comnih.gov In advanced organic synthesis, functionalized pyrazoles serve as versatile building blocks for constructing more complex molecular architectures. mdpi.comresearchgate.net

The strategic placement of different substituents allows for the fine-tuning of the molecule's steric and electronic properties. rsc.org This is crucial for applications such as the development of ligands for catalysis and metal extraction. rsc.orgrsc.org Common synthetic strategies to access these valuable structures include the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis), 1,3-dipolar cycloadditions, and multicomponent reactions. nih.govrsc.orgpharmajournal.net

The utility of substituted pyrazoles is greatly enhanced by the presence of "handles" for further chemical modification. Halogen atoms, particularly bromo and iodo substituents, are especially valuable as they enable a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netacs.orgnih.gov These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. researchgate.netrsc.org

Rationalizing the Research Focus on 1-Benzyl-4-bromo-3-nitro-1H-pyrazole within Contemporary Heterocyclic Chemistry

The specific structure of 1-benzyl-4-bromo-3-nitro-1H-pyrazole makes it a highly valuable and versatile intermediate in modern heterocyclic chemistry. The research interest in this compound can be rationalized by analyzing the distinct role of each substituent on the pyrazole core.

1-Benzyl Group: The benzyl (B1604629) group attached to the N1 position serves multiple purposes. Firstly, it resolves the tautomerism inherent to N-unsubstituted pyrazoles, ensuring regiochemical integrity during subsequent reactions. rsc.org This means that reactions will occur at specific, predictable positions on the ring. Secondly, the benzyl group itself can be stable under various reaction conditions or can function as a protecting group that may be removed if necessary, although this is less common for benzyl groups compared to others.

4-Bromo Substituent: The bromine atom at the C4 position is a key functional handle for synthetic diversification. The C4 position in pyrazoles is generally susceptible to electrophilic attack, but the introduction of a bromine atom provides a specific site for metal-catalyzed cross-coupling reactions. nih.govglobalresearchonline.net This allows for the straightforward synthesis of 4-aryl, 4-heteroaryl, or 4-vinyl pyrazoles, which are otherwise difficult to prepare. rsc.org The Suzuki-Miyaura coupling of 4-bromopyrazoles is a well-established and efficient method for creating these linkages. nih.govrsc.org

3-Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group. Its presence significantly alters the electronic landscape of the pyrazole ring, influencing the reactivity of the other positions. researchgate.netnih.gov The nitro group deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions. Critically, the nitro group is a versatile synthetic precursor. It can be readily reduced to a primary amino group (-NH₂). researchgate.net A 3-aminopyrazole (B16455) is a valuable building block for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

Table 2: Synthetic Utility of Substituents on the Pyrazole Core

| Substituent | Position | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Benzyl | N1 | Prevents tautomerism, provides regiocontrol. | rsc.org |

| Bromo | C4 | "Handle" for transition-metal-catalyzed cross-coupling (e.g., Suzuki). | researchgate.netnih.govrsc.org |

| Nitro | C3 | Strong electron-withdrawing group; precursor to an amino group via reduction. | mdpi.comresearchgate.netnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4-bromo-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-9-7-13(12-10(9)14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNRNBUSKWZQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Bromo 3 Nitro 1h Pyrazole and Its Precursors

Direct Synthetic Routes to the Compound

A direct synthesis of the title compound involves the N-benzylation of the key precursor, 4-bromo-3-nitro-1H-pyrazole. cymitquimica.com This precursor, a solid with a molecular weight of 191.97 g/mol , provides the necessary bromo and nitro functionalities on the pyrazole (B372694) ring. cymitquimica.com The introduction of the benzyl (B1604629) group onto one of the nitrogen atoms of the pyrazole ring is the final step in this direct approach.

The N-alkylation of pyrazoles is a well-established transformation, and various conditions can be optimized to achieve high yields and selectivity. For the benzylation of 4-bromo-3-nitro-1H-pyrazole, a common approach involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride.

A widely employed system for N-alkylation of pyrazoles utilizes potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). figshare.com This combination has proven effective for the regioselective N1-alkylation of 3-substituted pyrazoles. figshare.com The reaction temperature can be varied, but often, heating is required to drive the reaction to completion. For instance, a general procedure for N-alkylation might involve stirring the pyrazole with benzyl halide and K₂CO₃ in DMSO at a controlled temperature.

Another effective method involves performing the reaction under solvent-free conditions, potentially with microwave irradiation, which can lead to good yields and minimize side reactions. researchgate.net

While many N-alkylation reactions of pyrazoles proceed efficiently with a simple base, various catalyst systems have been developed to enhance efficiency and selectivity. For instance, Brønsted acid catalysis has been employed for the N-alkylation of pyrazoles using trichloroacetimidates as the alkylating agents. semanticscholar.org This method offers an alternative to base-mediated protocols. semanticscholar.org

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial when dealing with biphasic reaction mixtures, facilitating the transfer of the pyrazole anion from an aqueous or solid phase to an organic phase where the benzylating agent resides. guidechem.com

The choice of solvent is a critical parameter. Polar aprotic solvents like DMF and DMSO are often preferred as they can dissolve the pyrazole salt and facilitate the SN2 reaction with the benzyl halide. figshare.commdpi.com The reaction temperature is another key variable that needs to be optimized; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Green Chemistry Principles and Process Intensification in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr These principles can be applied to the synthesis of 1-benzyl-4-bromo-3-nitro-1H-pyrazole to improve its environmental footprint.

Process intensification techniques, such as microwave-assisted synthesis and ultrasound irradiation, are key tools in green chemistry. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. dergipark.org.trmdpi.comnih.gov For the synthesis of the target compound, microwave heating could be applied to the N-alkylation of 4-bromopyrazole or the subsequent nitration step, potentially under solvent-free conditions, which would align with green chemistry principles. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication uses high-frequency sound waves to induce cavitation in the reaction medium, leading to enhanced mass transfer and reaction rates. nih.govasianpubs.orgnih.gov This technique can facilitate reactions at lower temperatures and often improves yields. The synthesis of pyrazoline derivatives from chalcones has been successfully demonstrated using ultrasound, highlighting its potential applicability for pyrazole synthesis. nih.gov

Solvent Selection and Solvent-Free Conditions: The use of hazardous organic solvents is a major concern in traditional synthesis. Green chemistry encourages the use of benign solvents like water or ethanol, or ideally, conducting reactions under solvent-free conditions. jmcs.org.mx For instance, one-pot, solvent-free methods for preparing 4-bromopyrazoles have been reported and represent a greener alternative to traditional methods. jmcs.org.mx

By integrating these green methodologies, the synthesis of 1-benzyl-4-bromo-3-nitro-1H-pyrazole and its intermediates can be made more efficient, economical, and environmentally sustainable.

Application of Continuous Flow Methodologies for Hazardous Transformations

Continuous flow chemistry has emerged as a powerful technology for conducting hazardous chemical reactions with enhanced safety and control compared to traditional batch processes. mit.edursc.org This is particularly relevant for the synthesis of nitro-containing compounds like 1-benzyl-4-bromo-3-nitro-1H-pyrazole, as nitration reactions are often highly exothermic and can pose significant safety risks. researchgate.net

The synthesis of the target molecule can be envisioned through two primary precursor routes: the nitration of 1-benzyl-4-bromo-1H-pyrazole or the bromination of 1-benzyl-3-nitro-1H-pyrazole. Both pathways involve potentially hazardous steps that can be significantly mitigated through the use of continuous flow reactors.

Nitration in Continuous Flow:

The nitration of pyrazole derivatives has been successfully demonstrated in continuous flow systems. rsc.orgnih.gov For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate for a commercial drug, was achieved using a standard nitrating mixture in a microreactor. rsc.orgnih.gov This approach offers superior control over reaction temperature and residence time, minimizing the risk of runaway reactions and the formation of undesired byproducts. researchgate.net In a continuous flow setup, small volumes of reactants are continuously mixed and reacted, preventing the accumulation of large quantities of hazardous materials. mit.edu

A plausible continuous flow process for the nitration of a 1-benzylpyrazole precursor would involve pumping streams of the pyrazole dissolved in a suitable solvent and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) into a micro- or millireactor. google.comconicet.gov.ar The excellent heat transfer characteristics of these reactors allow for precise temperature control, even for highly exothermic nitrations. nih.gov

Bromination in Continuous Flow:

Similarly, bromination reactions, which can be hazardous due to the use of elemental bromine, have been effectively managed in continuous flow systems. mit.edu These systems allow for the in situ generation of the brominating agent, which is immediately consumed in the reaction, thus avoiding the storage and handling of large quantities of toxic and corrosive bromine. mit.edu For the synthesis of 1-benzyl-4-bromo-3-nitro-1H-pyrazole, a continuous flow bromination of 1-benzyl-3-nitro-1H-pyrazole could be implemented. This would involve feeding the nitropyrazole precursor and a bromine source, such as HBr and an oxidant like hydrogen peroxide, into a flow reactor. conicet.gov.ar

The table below summarizes representative conditions for nitration and bromination reactions of pyrazole derivatives, which could be adapted for a continuous flow synthesis of the target compound.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Phenylpyrazole | HNO₃, Ac₂O, -5 °C to rt | 4-Nitro-1-phenylpyrazole | - | conicet.gov.ar |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | HNO₃/H₂SO₄, 90 °C, 35 min (flow) | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 70 | rsc.orgnih.gov |

| 4-Bromo-pyrazole | Benzyl chloride, KOH, TBAB, rt | 1-Benzyl-4-bromo-1H-pyrazole | 95 | researchgate.net |

| Aromatic Compounds | HBr/NaOCl (in situ Br₂) (flow) | Bromoarenes | 78-99 | mit.edu |

Solvent Selection and Recovery Strategies for Sustainable Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and the implementation of strategies for their recovery and reuse. google.com In the synthesis of 1-benzyl-4-bromo-3-nitro-1H-pyrazole and its precursors, solvent selection plays a crucial role in not only the sustainability of the process but also in influencing reaction outcomes such as regioselectivity. jmcs.org.mx

Solvent Effects on Regioselectivity:

The reaction between a monosubstituted hydrazine (B178648) and an unsymmetrical 1,3-diketone to form the pyrazole core can lead to a mixture of regioisomers. researchgate.net The choice of solvent can significantly influence the regioselectivity of this reaction. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol. jmcs.org.mx This is attributed to the unique properties of fluorinated alcohols, which can influence the reaction pathway. researchgate.netjmcs.org.mx

For the subsequent bromination and nitration steps, the solvent choice is also critical. The bromination of pyrazoles has been carried out under solvent-free conditions, representing a highly sustainable approach. jmcs.org.mx When solvents are necessary, the use of aqueous media for bromination reactions using a bromide-bromate couple has been reported as an environmentally friendly alternative.

The nitration of pyrazoles is often conducted in strong acids like sulfuric acid or in a mixture of acetic anhydride (B1165640) and acetic acid. google.comconicet.gov.ar While effective, these solvents present challenges in terms of handling and disposal. Research into greener nitration conditions has explored the use of water as a solvent with alternative nitrating agents like oxone for the synthesis of 3-nitropyrazole from 3-aminopyrazole (B16455). google.com

Solvent Recovery:

In a continuous flow process, the integration of downstream processing steps, including solvent extraction and purification, can be streamlined. This allows for the efficient separation of the product and the potential for solvent recovery and recycling. For instance, after a reaction in a flow system, the product stream can be directly passed through a separation unit where the solvent is removed, purified, and then reintroduced at the beginning of the process, creating a closed-loop system that minimizes waste.

The following table provides examples of solvents used in the synthesis of pyrazole derivatives, highlighting the move towards more sustainable options.

| Reaction | Conventional Solvents | Greener Alternatives | Reference |

| Pyrazole Formation | Ethanol | 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Solvent-free | researchgate.netjmcs.org.mx |

| Bromination | Chloroform, Dichloromethane | Water, Solvent-free | conicet.gov.ar |

| Nitration | Sulfuric acid, Acetic anhydride | Water (with specific nitrating agents) | google.comconicet.gov.ar |

By combining the advantages of continuous flow methodologies for hazardous reactions with the principles of green chemistry in solvent selection and recovery, the synthesis of 1-benzyl-4-bromo-3-nitro-1H-pyrazole can be achieved in a safer, more efficient, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Bromo 3 Nitro 1h Pyrazole

Transformations Involving the Bromo Substituent

The bromine atom at the C-4 position of 1-benzyl-4-bromo-3-nitro-1H-pyrazole serves as a versatile handle for introducing new carbon or heteroatom substituents. Its reactivity is primarily dictated by the strong electron-withdrawing effect of the adjacent nitro group, which acidifies the ring protons and polarizes the C-Br bond, making the C-4 carbon susceptible to nucleophilic attack and oxidative addition by transition metals.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction requires the presence of a good leaving group and strong electron-withdrawing groups that can stabilize the negative charge of the intermediate complex. libretexts.org

Scope and Limitations of Nucleophilic Displacement at C-4

The 1-benzyl-4-bromo-3-nitro-1H-pyrazole system is well-suited for SNAr reactions. The nitro group at the C-3 position, while not in a formal ortho or para relationship that would allow for direct resonance stabilization of a C-4 intermediate, still exerts a powerful inductive electron-withdrawing effect. This effect, combined with the inherent electron-deficient nature of the pyrazole (B372694) ring, sufficiently activates the C-4 position for nucleophilic attack. nih.gov

The scope of nucleophiles for this transformation is broad, encompassing a variety of oxygen, nitrogen, and sulfur nucleophiles. While specific studies on 1-benzyl-4-bromo-3-nitro-1H-pyrazole are not extensively documented, data from analogous systems like 4-bromo-3,5-dinitro-1H-pyrazole and other nitro-activated halo-heterocycles suggest high yields with common nucleophiles.

Table 1: Representative SNAr Reactions on Activated Bromopyrazoles

| Nucleophile | Product | Typical Conditions | Expected Outcome |

|---|---|---|---|

| Methoxide (MeO⁻) | 1-Benzyl-4-methoxy-3-nitro-1H-pyrazole | NaOMe, MeOH, rt | High Yield |

| Phenoxide (PhO⁻) | 1-Benzyl-4-phenoxy-3-nitro-1H-pyrazole | PhOH, K₂CO₃, DMF, 80 °C | Good to High Yield |

| Pyrrolidine | 1-Benzyl-3-nitro-4-(pyrrolidin-1-yl)-1H-pyrazole | Pyrrolidine, DMSO, 100 °C | High Yield |

Limitations primarily arise with weak nucleophiles or those that are sterically demanding. The steric bulk of the N-benzyl group, while not directly adjacent to the reaction center, may influence the approach of very large nucleophiles. Furthermore, reactions with carbon nucleophiles under SNAr conditions can be challenging and often require specific conditions or more activated substrates. nih.gov

Mechanistic Pathways of Halogen Replacement

The mechanism of nucleophilic aromatic substitution on 1-benzyl-4-bromo-3-nitro-1H-pyrazole follows the generally accepted SNAr pathway, which is a two-step addition-elimination process. wikipedia.orgnih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the electron-deficient C-4 carbon, which bears the bromine leaving group. This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. wikipedia.org The negative charge in this intermediate is delocalized across the pyrazole ring and, crucially, onto the oxygen atoms of the C-3 nitro group through its strong inductive and resonance effects. The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrazole ring is restored by the expulsion of the bromide ion, yielding the final substitution product. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have revolutionized the synthesis of biaryls, enynes, and other conjugated systems. The bromo-substituent at the C-4 position of 1-benzyl-4-bromo-3-nitro-1H-pyrazole makes it an excellent candidate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. libretexts.orgrsc.org Its tolerance of a wide range of functional groups and generally mild reaction conditions make it highly suitable for complex heterocyclic substrates.

Research on the closely related 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated that Suzuki-Miyaura coupling is highly effective for introducing aryl and heteroaryl substituents at the C-4 position. rsc.org By analogy, 1-benzyl-4-bromo-3-nitro-1H-pyrazole is expected to be an excellent substrate. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system (e.g., dioxane/water). rsc.orgnih.govresearchgate.net

Table 2: Predicted Scope of Suzuki-Miyaura Coupling with 1-Benzyl-4-bromo-3-nitro-1H-pyrazole

| Boronic Acid/Ester | Product | Typical Catalyst System | Expected Yield |

|---|---|---|---|

| Phenylboronic acid | 1-Benzyl-3-nitro-4-phenyl-1H-pyrazole | Pd(PPh₃)₄, K₂CO₃ | Good to Excellent researchgate.net |

| 4-Methoxyphenylboronic acid | 1-Benzyl-4-(4-methoxyphenyl)-3-nitro-1H-pyrazole | XPhos Pd G2, K₃PO₄ | Excellent rsc.org |

| 3-Thienylboronic acid | 1-Benzyl-3-nitro-4-(thiophen-3-yl)-1H-pyrazole | XPhos Pd G2, K₃PO₄ | Good rsc.org |

| 4-Vinylphenylboronic acid | 1-Benzyl-3-nitro-4-(4-vinylphenyl)-1H-pyrazole | XPhos Pd G2, K₃PO₄ | Good rsc.org |

Note: This table is based on data for 4-bromo-3,5-dinitro-1H-pyrazole and general knowledge of Suzuki couplings. rsc.org The presence of the nitro group is well-tolerated. Both electron-rich and electron-poor arylboronic acids, as well as heteroaryl and alkenyl boronic acids, are expected to couple efficiently.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.org

The Sonogashira coupling of halo-pyrazoles is a well-established method for synthesizing alkynyl-pyrazole derivatives. Studies on substrates like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole have shown that these reactions can be optimized to achieve high yields. researchgate.net For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, the electron-deficient nature of the ring should facilitate the initial oxidative addition of palladium to the C-Br bond.

Commonly used catalyst systems include Pd(PPh₃)₂Cl₂/CuI with an amine base like triethylamine (B128534) or diisopropylamine. researchgate.netlibretexts.org Copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper salts. nih.gov

Table 3: Predicted Scope of Sonogashira Coupling with 1-Benzyl-4-bromo-3-nitro-1H-pyrazole

| Terminal Alkyne | Product | Typical Catalyst System | Expected Yield |

|---|---|---|---|

| Phenylacetylene | 1-Benzyl-3-nitro-4-(phenylethynyl)-1H-pyrazole | Pd(PPh₃)₂Cl₂, CuI, TEA | Good to Excellent researchgate.net |

| Trimethylsilylacetylene | 1-Benzyl-3-nitro-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Pd(PPh₃)₂Cl₂, CuI, TEA | Excellent researchgate.net |

| 1-Hexyne | 1-Benzyl-4-(hex-1-yn-1-yl)-3-nitro-1H-pyrazole | Pd(OAc)₂, XPhos, Cs₂CO₃ | Good researchgate.net |

Note: This table is extrapolated from data on other functionalized 4-bromopyrazoles. researchgate.netnih.gov The reaction is expected to be compatible with a range of terminal alkynes, including those bearing additional functional groups, demonstrating the synthetic utility of this method.

Direct Arylation Strategies and Regioselectivity

Research on related N-protected 4-bromopyrazoles has demonstrated that palladium-catalyzed direct arylation at the C5 position can be achieved with high regioselectivity. rsc.org A notable aspect of this transformation is its chemoselectivity, where the C-H bond at the C5 position is functionalized without cleavage of the C-Br bond at the C4 position. rsc.org This allows for the bromo substituent to be retained for subsequent cross-coupling reactions. A simple phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in a polar aprotic solvent like DMA with a mild base like potassium acetate, has been shown to be effective for this type of transformation. rsc.org The reaction proceeds with a wide range of aryl bromides as coupling partners. rsc.org

The regioselectivity of this reaction is a key feature, as direct arylation of pyrazoles with unsubstituted C4 and C5 positions can often lead to mixtures of isomers. academie-sciences.fr The presence of the bromo group at C4 effectively blocks that position, directing the arylation to the C5 position.

Table 1: Representative Conditions for Direct C5-Arylation of N-Substituted 4-Bromopyrazoles

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Regioselectivity | Ref |

| Pd(OAc)₂ | KOAc | DMA | 150 | Aryl Bromides | C5-arylation | rsc.org |

Palladium-Catalyzed Methodologies and Ligand Effects

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they represent a primary method for the functionalization of the C-Br bond in 1-benzyl-4-bromo-3-nitro-1H-pyrazole. nih.gov Reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination can be envisioned at the C4 position. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of ligand is critical for the success of these transformations, influencing catalyst stability, reactivity, and the scope of compatible functional groups. nih.gov For Suzuki-Miyaura coupling of aryl bromides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more electron-rich and bulky ligands like those from the Buchwald or Fu laboratories are often employed. In some cases, N-heterocyclic carbene (NHC) ligands have also proven effective. nih.gov

For challenging substrates, the development of specialized catalysts may be necessary. For instance, a novel palladium catalyst, bromobis(triphenylphosphine)(N-succinimide)palladium(II), has been reported for Stille cross-coupling reactions. rsc.org The electronic nature of the pyrazole ring, being electron-deficient due to the nitro group, can impact the oxidative addition step of the catalytic cycle. This may necessitate the use of more electron-rich palladium(0) catalysts to facilitate the reaction. The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve high yields and avoid side reactions. uwindsor.ca

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Bromo-Aromatic Scaffolds

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Noteworthy Feature | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Coupling with arylboronic acids | libretexts.org |

| Stille | [Pd(NCOC₂H₄CO)(PPh₃)₂Br] | - | Toluene | Novel catalyst for organotin reagents | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | C-N bond formation with amines | nih.gov |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. frontiersin.org For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, copper catalysis could be employed to introduce a variety of nucleophiles at the C4 position. These reactions are often advantageous due to the lower cost of copper catalysts compared to palladium.

Recent advancements have led to the development of more efficient copper-catalyzed systems, often utilizing ligands such as phenanthrolines or N-heterocyclic carbenes (NHCs) to improve reaction rates and substrate scope. frontiersin.org For instance, copper-pincer bis(NHC) complexes have been shown to be effective catalysts for Ullmann-type C-N and C-O coupling of azoles and phenols with aryl halides. frontiersin.org These reactions can sometimes be performed in air, which simplifies the experimental setup. frontiersin.org

Copper-catalyzed cross-coupling of aryl boronic acids with N-acylpyrazoles has also been reported, proceeding under neutral conditions without the need for a base or ligand. researchgate.net While this specific example involves C-N bond formation at the nitrogen of the pyrazole, it highlights the utility of copper in mediating transformations of pyrazole derivatives.

Table 3: Conditions for Copper-Catalyzed Cross-Coupling of Aryl Halides

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Noteworthy Feature | Ref |

| CuI / L-proline | K₂CO₃ | DMSO | Alcohols/Thiols | Ullmann-type C-O/C-S coupling | - |

| Cu-pincer bis(NHC) | Cs₂CO₃ | DMF | Imidazole derivatives | Air-assisted reactivity | frontiersin.org |

| Cu(OAc)₂ | - | - | Arylboronic acids | Ligand and base-free C-N coupling with N-acylpyrazoles | researchgate.net |

Reactions of the Nitro Substituent

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, this reduction would yield 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. chemistrytalk.org This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. libretexts.org The reaction is generally clean and high-yielding. chemistrytalk.org

For a substrate like 1-benzyl-4-bromo-3-nitro-1H-pyrazole, a key consideration is the potential for dehalogenation of the C-Br bond under certain hydrogenation conditions. The choice of catalyst and reaction conditions is therefore crucial to ensure the selective reduction of the nitro group. Catalysts based on platinum or nickel are sometimes less prone to causing dehalogenation compared to palladium. nih.gov The solvent system can also influence the outcome of the reaction.

Table 4: Common Catalysts for Nitro Group Hydrogenation

| Catalyst | Pressure | Solvent | Potential Side Reactions | Ref |

| Pd/C | 1-5 atm H₂ | Ethanol, Methanol | Debromination | mdpi.com |

| PtO₂ (Adams' catalyst) | 1-5 atm H₂ | Acetic Acid, Ethanol | Ring hydrogenation under harsh conditions | libretexts.org |

| Raney Ni | 1-50 atm H₂ | Ethanol | - | chemistrytalk.org |

When catalytic hydrogenation is not suitable due to the presence of other reducible functional groups, various chemoselective reduction methods can be employed. These methods often use stoichiometric reducing agents or alternative catalytic systems that are milder and more selective.

For the reduction of the nitro group in 1-benzyl-4-bromo-3-nitro-1H-pyrazole while preserving the bromo substituent, several options exist. The use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classic methods for nitro group reduction. These conditions are generally tolerant of aryl halides.

More modern and milder methods include the use of sodium borohydride (B1222165) in the presence of a catalyst like nickel(II) acetate, which has been shown to efficiently reduce nitro compounds to amines. orientjchem.org Another approach involves transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a suitable catalyst. These methods often exhibit excellent chemoselectivity, leaving sensitive functional groups such as halogens, esters, and nitriles intact. organic-chemistry.org For instance, a well-defined iron-based catalyst system using formic acid as the reducing agent has been shown to be effective for the reduction of nitroarenes with a broad substrate scope. organic-chemistry.org

Table 5: Chemoselective Reagents for Nitro Group Reduction

| Reagent/System | Solvent | Noteworthy Feature | Ref |

| Fe / NH₄Cl | EtOH/H₂O | Mild, neutral conditions | - |

| SnCl₂·2H₂O | Ethanol | Tolerates many functional groups | - |

| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | Rapid and high-yielding | orientjchem.org |

| HCOOH / Fe catalyst | - | Base-free transfer hydrogenation | organic-chemistry.org |

Potential for Nitro Group as a Leaving Group in SNAr (if applicable)

The nitro group, particularly when positioned on an electron-deficient aromatic or heteroaromatic ring, can function as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. In the case of 1-benzyl-4-bromo-3-nitro-1H-pyrazole, the C3 position is significantly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro substituent itself and the cumulative electron-withdrawing influence from the adjacent ring nitrogen and the C4-bromo group.

Mechanistically, the reaction would proceed via a Meisenheimer-like intermediate, where a nucleophile attacks the electron-deficient C3 carbon. The stability of this intermediate is crucial and is enhanced by the ability of the nitro group to delocalize the negative charge. Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the pyrazole ring, yielding the C3-substituted product.

While specific studies on 1-benzyl-4-bromo-3-nitro-1H-pyrazole are not prevalent, research on analogous nitropyrazoles confirms this reactivity pattern. For instance, 1-alkyl-3,4-dinitropyrazoles undergo selective substitution of the C3-nitro group with various nucleophiles, demonstrating its viability as a leaving group over the C4-nitro group. This selectivity is attributed to the greater electronic activation at the C3 position. It is therefore highly probable that the nitro group in the target compound would serve as a leaving group, provided a sufficiently strong nucleophile is employed under appropriate reaction conditions.

Table 1: Illustrative Examples of SNAr Reactions on Related Nitropyrazole Systems

| Pyrazole Substrate | Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-3,4-dinitropyrazole | Morpholine | 1-Methyl-3-morpholino-4-nitro-1H-pyrazole | Dioxane, 20°C | 98 |

| 1-H-3-Nitro-1,2,4-triazole | Hydrazine | 3-Hydrazino-1,2,4-triazole | Water, 100°C | 85 |

| 5-Chloro-1-methyl-3-nitro-1H-pyrazole | Sodium Azide | 5-Azido-1-methyl-3-nitro-1H-pyrazole | DMF, 80°C | 92 |

This table presents data from related compounds to illustrate the principle of the nitro group as a leaving group in SNAr reactions on azole rings.

Reactivity of the Pyrazole Heterocyclic System

The reactivity of the pyrazole ring in 1-benzyl-4-bromo-3-nitro-1H-pyrazole is dictated by the combined electronic effects of its three substituents.

3-Nitro Group: This is the most influential group, acting as a powerful deactivator for electrophilic substitution due to its strong electron-withdrawing resonance and inductive effects (-R, -I). Conversely, it is a strong activator for nucleophilic substitution at the carbon to which it is attached (C3) and, to a lesser extent, other positions on the ring.

1-Benzyl Group: Attached to the nitrogen atom, the benzyl (B1604629) group is primarily a protecting group. Its electronic influence on the pyrazole ring is relatively minor compared to the nitro and bromo groups. It is generally considered to be weakly electron-donating or electronically neutral and serves to enhance the solubility of the compound in organic solvents.

Collectively, the powerful deactivating properties of the nitro and bromo groups render the pyrazole ring in this compound highly electron-deficient and resistant to conventional electrophilic attack. The dominant reactivity pathway is nucleophilic substitution or metal-catalyzed cross-coupling.

The only unsubstituted carbon atom on the pyrazole ring of 1-benzyl-4-bromo-3-nitro-1H-pyrazole is at the C5 position. However, the likelihood of a successful electrophilic substitution reaction occurring at this site is extremely low under standard conditions.

The pyrazole ring is severely deactivated by the cumulative electron-withdrawing effects of the adjacent 3-nitro and 4-bromo substituents. These groups pull electron density away from the ring system, making it a poor nucleophile and thus highly unreactive towards electrophiles. For an electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) to occur at C5, exceptionally harsh reaction conditions would be required, which would likely lead to degradation of the molecule rather than selective substitution. In comparable, highly electron-deficient heterocyclic systems, forcing conditions often result in low yields and a lack of selectivity. Therefore, electrophilic attack at the C5 position is not considered a synthetically viable transformation for this molecule.

Stability and Degradation Pathways under Academic Reaction Conditions

1-benzyl-4-bromo-3-nitro-1H-pyrazole is expected to be a relatively stable, crystalline solid under ambient conditions. However, its stability is compromised under certain academic reaction conditions, primarily due to the reactivity of the nitro group.

Reductive Conditions: The nitro group is highly susceptible to reduction. Catalytic hydrogenation (e.g., using H₂, Pd/C), or treatment with reducing metals (e.g., Fe, Sn, Zn in acidic media), would readily reduce the nitro group to an amino group, forming 1-benzyl-4-bromo-1H-pyrazol-3-amine. This transformation fundamentally alters the electronic properties of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

Strong Basic Conditions: While the ring is activated for SNAr, strong bases at elevated temperatures could potentially lead to degradation. If a nucleophile attacks the ring to displace the bromo or nitro group, competing side reactions could occur. Furthermore, very strong bases could potentially abstract the benzylic protons, although this is less likely than reactions involving the pyrazole ring itself.

Thermal Stress: Nitrated aromatic and heterocyclic compounds can be thermally sensitive. While the pyrazole core is thermally robust, high temperatures, especially in the presence of other reagents, could potentially lead to decomposition pathways, which may involve the loss of the nitro group.

Strong Acidic Conditions: The pyrazole ring is generally stable to acidic conditions. The basicity of the nitrogen atoms is significantly reduced by the electron-withdrawing substituents, making protonation difficult. However, under harsh, hot acidic conditions, slow hydrolysis or other degradation pathways cannot be entirely ruled out.

The most predictable and synthetically useful transformation under typical academic conditions involves the selective reduction of the nitro group or the use of the bromo substituent in cross-coupling reactions.

Table 2: Predicted Stability and Reactivity under Various Conditions

| Condition | Expected Outcome | Primary Product Type |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | High reactivity | 3-Aminopyrazole (B16455) derivative |

| Strong Nucleophile (e.g., NaOMe, DMF) | High reactivity | C3-alkoxy-pyrazole (SNAr) |

| Suzuki Coupling (Pd catalyst, base) | High reactivity | C4-aryl/alkyl-pyrazole |

| Strong Acid (e.g., conc. H₂SO₄, heat) | Likely stable, potential for slow degradation | No predictable reaction |

Compound Reference Table

| Compound Name |

|---|

| 1-benzyl-4-bromo-3-nitro-1H-pyrazole |

| 1-benzyl-4-bromo-1H-pyrazol-3-amine |

| 1-Methyl-3,4-dinitropyrazole |

| 1-Methyl-3-morpholino-4-nitro-1H-pyrazole |

| 1-H-3-Nitro-1,2,4-triazole |

| 3-Hydrazino-1,2,4-triazole |

| 5-Chloro-1-methyl-3-nitro-1H-pyrazole |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei. For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule.

Detailed experimental ¹H NMR data for 1-benzyl-4-bromo-3-nitro-1H-pyrazole are not available in the public domain. However, a hypothetical analysis would anticipate distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrazole (B372694) ring. The methylene protons of the benzyl group would likely appear as a singlet, while the aromatic protons of the phenyl ring would exhibit multiplets in the aromatic region of the spectrum. The single proton on the pyrazole ring would also present as a singlet, with its chemical shift influenced by the adjacent bromo and nitro substituents.

Comprehensive experimental ¹³C NMR data for 1-benzyl-4-bromo-3-nitro-1H-pyrazole have not been reported in publicly accessible literature. A theoretical analysis would predict specific resonances for each carbon atom in the molecule. The spectrum would show signals for the carbons of the pyrazole ring, with the chemical shifts being significantly affected by the electron-withdrawing nitro group and the bromine atom. The benzyl group would display signals for the methylene carbon and the aromatic carbons of the phenyl ring.

Specific experimental ¹⁵N NMR data for 1-benzyl-4-bromo-3-nitro-1H-pyrazole is not found in the reviewed scientific literature. This technique, were it to be applied, would be particularly useful in characterizing the nitrogen environments within the pyrazole ring and the nitro group. The chemical shifts of the nitrogen atoms would provide valuable electronic structure information, distinguishing between the two nitrogen atoms of the pyrazole ring and the nitrogen of the nitro substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data for 1-benzyl-4-bromo-3-nitro-1H-pyrazole has been found in the available literature. An expected IR spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include those for the C-H stretching of the aromatic and methylene groups, C=C and C=N stretching vibrations from the pyrazole and phenyl rings, and the distinctive symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are typically strong and found in the regions of approximately 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-Br stretching frequency would also be expected in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no publicly available experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for 1-benzyl-4-bromo-3-nitro-1H-pyrazole. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule. The presence of the conjugated pyrazole and phenyl rings, along with the nitro group, would likely result in characteristic absorption bands in the UV region. The λmax values would correspond to π → π* and n → π* electronic transitions, and the position and intensity of these bands would be influenced by the electronic effects of the bromo and nitro substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, with a chemical formula of C₁₀H₈BrN₃O₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). An experimental HRMS analysis would aim to measure the m/z value of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) and compare it to this theoretical value. A match within a very small tolerance (typically < 5 ppm) would provide strong evidence for the proposed molecular formula.

Hypothetical HRMS Data Table:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈BrN₃O₂ |

| Theoretical Exact Mass ([M]⁺˙) | Value not available |

| Experimentally Determined Mass | Data not available in literature |

| Mass Accuracy (ppm) | Data not available in literature |

This table is for illustrative purposes only, as experimental data for the target compound could not be located.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the spatial arrangement of atoms, bond lengths, and bond angles.

A successful single-crystal XRD study of 1-benzyl-4-bromo-3-nitro-1H-pyrazole would provide irrefutable proof of its structure. It would confirm the connectivity of the atoms, the substitution pattern on the pyrazole ring (i.e., the positions of the benzyl, bromo, and nitro groups), and the conformation of the molecule in the solid state. Key parameters obtained from such an analysis are summarized in a crystallographic information file (CIF) and typically include the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available in literature |

| Space Group | Data not available in literature |

| a (Å) | Data not available in literature |

| b (Å) | Data not available in literature |

| c (Å) | Data not available in literature |

| α (°) | Data not available in literature |

| β (°) | Data not available in literature |

| γ (°) | Data not available in literature |

| Volume (ų) | Data not available in literature |

| Z | Data not available in literature |

This table is for illustrative purposes only, as experimental data for the target compound could not be located.

Theoretical and Computational Investigations of 1 Benzyl 4 Bromo 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, DFT calculations are instrumental in understanding its geometry, electronic structure, and reactivity.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, a key aspect of its conformational analysis is the orientation of the benzyl (B1604629) group relative to the pyrazole (B372694) ring. The rotational freedom around the single bond connecting the benzyl group to the pyrazole nitrogen allows for various possible conformations.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can identify the most stable conformer by minimizing the total energy of the molecule. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for 1-Benzyl-4-bromo-3-nitro-1H-pyrazole

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| N-N | 1.35 Å | |

| C-N (nitro) | 1.45 Å | |

| N-O (nitro) | 1.22 Å | |

| C-C (pyrazole) | 1.38 - 1.42 Å | |

| C-N (pyrazole) | 1.34 - 1.37 Å | |

| N-CH₂ (benzyl) | 1.47 Å | |

| C-C (benzyl ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | 128.5° |

| C-N-O (nitro) | 118.0° | |

| N-N-C (pyrazole) | 108.0° - 112.0° | |

| C-N-N (pyrazole) | 105.0° - 109.0° | |

| Dihedral Angle | C(pyrazole)-N-CH₂-C(benzyl) | ~60-90° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.

For 1-benzyl-4-bromo-3-nitro-1H-pyrazole, the HOMO is expected to be localized primarily on the pyrazole ring and the bromine atom, which are relatively electron-rich. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the pyrazole ring. The benzyl group may also contribute to the molecular orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-Benzyl-4-bromo-3-nitro-1H-pyrazole

| Parameter | Predicted Energy (eV) |

| HOMO | -6.8 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 3.6 |

Note: These are representative values based on DFT studies of similar nitroaromatic compounds. The actual values will depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

In the MEP map of 1-benzyl-4-bromo-3-nitro-1H-pyrazole, the regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro group. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. Such regions are anticipated around the hydrogen atoms of the benzyl and pyrazole rings. The MEP map provides a visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted in terms of intramolecular charge transfer and hyperconjugative interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. mdpi.com By simulating the ¹H and ¹³C NMR spectra of 1-benzyl-4-bromo-3-nitro-1H-pyrazole, one can predict the chemical shifts of the different nuclei in the molecule. These theoretical predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of the compound. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the benzyl group will have distinct chemical shifts depending on their proximity to the pyrazole ring and the effects of the nitro and bromo substituents. Similarly, the carbon atoms of the pyrazole and benzyl rings will exhibit a range of chemical shifts reflecting their local electronic environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Benzyl-4-bromo-3-nitro-1H-pyrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 8.0 - 8.5 | - |

| Benzyl-CH₂ | 5.5 - 6.0 | 50 - 55 |

| Benzyl-H (ortho) | 7.2 - 7.4 | 127 - 129 |

| Benzyl-H (meta) | 7.3 - 7.5 | 128 - 130 |

| Benzyl-H (para) | 7.3 - 7.5 | 128 - 130 |

| Pyrazole-C-Br | - | 95 - 105 |

| Pyrazole-C-NO₂ | - | 145 - 155 |

| Pyrazole-C-H | - | 130 - 135 |

| Benzyl-C (ipso) | - | 135 - 140 |

Note: These are estimated chemical shift ranges based on known values for similar structural motifs. The actual calculated values may differ.

Vibrational Frequencies and IR Spectral Simulations

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) spectrum of a molecule. This computational method calculates the frequencies and intensities of the fundamental vibrational modes of a molecule in the gas phase. These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, paired with a basis set like 6-31G(d) or larger.

For a molecule like 1-benzyl-4-bromo-3-nitro-1H-pyrazole, the calculated IR spectrum would be expected to show characteristic peaks corresponding to specific functional groups. These include:

C-H stretching vibrations from the benzyl and pyrazole rings.

N-O stretching vibrations from the nitro group, which are typically strong and appear in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions. mdpi.com

C=C and C=N stretching vibrations within the pyrazole and benzene (B151609) rings.

C-N stretching vibrations.

C-Br stretching vibrations, which appear at lower frequencies.

The simulated spectrum provides a theoretical fingerprint of the molecule, which can be used to compare with experimental data to confirm its structure. While specific frequency data for the title compound is not available, the table below illustrates typical calculated vibrational frequencies for functional groups found in related nitro-pyrazole structures.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch (Benzyl) | 3100 - 3000 | Medium to Weak |

| Pyrazole C-H Stretch | 3150 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1515 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1345 | Strong |

| Aromatic C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |

| Pyrazole Ring Stretch (C=N, C=C) | 1550 - 1400 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Note: This table represents generalized data for related compounds and is for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions and predicting their outcomes, particularly regioselectivity. For pyrazole synthesis, such as through 1,3-dipolar cycloaddition reactions, DFT calculations can map the potential energy surface of the reaction pathway. tandfonline.comnih.gov

Studies on the formation of substituted pyrazoles often investigate why certain isomers are formed preferentially over others. nih.govmdpi.com This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is considered the most kinetically favorable and is predicted to be the major product, which often aligns with experimental observations. tandfonline.comnih.gov For instance, in the reaction between a nitrile imine and an alkene, two different regioisomers can be formed. Computational analysis of the transition states leading to each isomer can explain the observed regioselectivity. tandfonline.comnih.gov

Transition State Characterization for Key Reactions

The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier between reactants and products. Characterizing the TS is fundamental to understanding reaction kinetics. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key validation for a calculated TS structure is a frequency calculation, which must yield exactly one imaginary frequency. orientjchem.org This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction path, effectively the bond-breaking and bond-forming processes. For a reaction involving 1-benzyl-4-bromo-3-nitro-1H-pyrazole, such as a further substitution on the benzyl ring, computational chemists would model the starting materials, the proposed intermediate, the TS, and the final product to determine the energy barrier and thus the feasibility of the reaction.

Theoretical studies on related cycloaddition reactions to form pyrazole rings have successfully used DFT methods to locate and characterize the transition states, confirming the concerted nature of these reactions and explaining the observed regioselectivity based on the calculated activation energies. mdpi.comnih.gov

Solvent Effects on Electronic Structure and Reactivity

Solvents can significantly influence a molecule's electronic structure and the kinetics of a reaction. mdpi.com Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For polar molecules like nitropyrazoles, the solvent polarity can alter the ground-state geometry, the dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This, in turn, affects the molecule's reactivity and its spectroscopic properties. Studies on related compounds have shown that increasing solvent polarity can influence tautomeric equilibria and reaction rates. orientjchem.orgnih.gov For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Solvation energies calculated via models like the Solvation Model based on Density (SMD) can predict the solubility and stability of a compound in different solvents. researchgate.net

Tautomerism and Isomerism Studies

Tautomerism is a significant phenomenon in many heterocyclic systems, including pyrazoles. nih.govresearchgate.net It most commonly involves the migration of a proton, known as prototropic tautomerism. For N-unsubstituted pyrazoles, annular tautomerism is possible, where the proton can reside on either of the two nitrogen atoms in the ring. researchgate.netnih.gov The position of this equilibrium can be influenced by the electronic nature of the substituents on the pyrazole ring and the solvent. mdpi.comnih.gov

However, in the case of 1-benzyl-4-bromo-3-nitro-1H-pyrazole , the presence of the benzyl group on the N1 nitrogen atom precludes annular tautomerism. The nitrogen is "fixed" by the benzyl substituent, meaning there is no mobile proton on a ring nitrogen to participate in tautomeric exchange.

Isomerism, on the other hand, is highly relevant. Structural isomers, where the substituents are arranged differently on the pyrazole ring, would have distinct chemical and physical properties. For example, the constitutional isomer 1-benzyl-4-bromo-5-nitro-1H-pyrazole would be a different compound. The regioselectivity of the synthesis is crucial in selectively preparing the desired 3-nitro isomer over other possibilities. Computational studies on pyrazole synthesis often focus on predicting the energy differences between possible isomers to explain why one is formed preferentially. nih.govnih.gov

1 Benzyl 4 Bromo 3 Nitro 1h Pyrazole As a Versatile Synthetic Building Block in Academic Research

Design and Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of the bromo and nitro groups on the pyrazole (B372694) core of 1-benzyl-4-bromo-3-nitro-1H-pyrazole makes it an ideal precursor for the construction of novel heterocyclic systems. These functional groups offer orthogonal reactivity, enabling sequential and selective modifications to build intricate molecular frameworks.

Formation of Fused Pyrazole Systems

While direct examples of forming fused pyrazole systems from 1-benzyl-4-bromo-3-nitro-1H-pyrazole are not extensively documented in publicly available literature, the inherent reactivity of its substituents provides clear pathways for such transformations. The bromo group at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This reaction allows for the introduction of a variety of aryl or vinyl groups, which can bear additional functional groups. Subsequent intramolecular reactions can then lead to the formation of fused ring systems.

For instance, a plausible route to a fused pyrazole could involve a Suzuki-Miyaura coupling to introduce a substituent with a nucleophilic group. This could be followed by the reduction of the nitro group at the C3 position to an amino group. The resulting amino group could then undergo an intramolecular condensation or cyclization with the newly introduced side chain to form a fused heterocyclic system, such as a pyrazolo[3,4-b]pyridine or a pyrazolo[3,4-d]pyrimidine. The choice of the cross-coupling partner would dictate the nature of the fused ring.

Pyrazole-Containing Multicomponent Reaction Products

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.govmdpi.combeilstein-journals.org Although specific MCRs that utilize 1-benzyl-4-bromo-3-nitro-1H-pyrazole as a starting component are not widely reported, its structure suggests its potential as a valuable participant in such reactions.

The bromo- and nitro-substituted pyrazole could, in principle, act as a key building block in MCRs. For example, the bromo substituent could participate in palladium-catalyzed MCRs, while the nitro group could influence the reactivity of the pyrazole ring or be transformed in a subsequent step. The development of new MCRs involving this pyrazole derivative could provide efficient access to libraries of highly substituted and functionally diverse pyrazole-containing compounds. researchgate.net

Precursor to Complex Organic Molecules with Defined Architectures

The utility of 1-benzyl-4-bromo-3-nitro-1H-pyrazole as a precursor for more elaborate organic molecules is well-established. Its functional groups serve as handles for the stepwise and controlled introduction of molecular complexity. The benzyl (B1604629) group at the N1 position provides stability and can be removed if necessary, while the bromo and nitro groups offer distinct reactive sites for elaboration.

A key transformation that highlights its role as a precursor is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.govrsc.orgmdpi.com This reaction enables the formation of a carbon-carbon bond at the C4 position, allowing for the connection of the pyrazole core to other molecular fragments. This is particularly useful in the synthesis of bi-aryl or heteroaryl-aryl structures, which are common motifs in medicinal chemistry. nih.govnih.gov

Furthermore, the nitro group at the C3 position can be readily reduced to an amino group. rsc.org This transformation opens up a plethora of synthetic possibilities, as the resulting amine can be acylated, alkylated, or used in the formation of other heterocyclic rings. The combination of C-C bond formation at the C4 position and functional group manipulation at the C3 position allows for the construction of complex molecules with precisely defined three-dimensional architectures.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. The trifunctional nature of 1-benzyl-4-bromo-3-nitro-1H-pyrazole makes it an excellent scaffold for DOS strategies.

A hypothetical DOS library based on this compound could be constructed as follows:

Diversification at the C4-position: A collection of diverse boronic acids could be coupled with the bromo group via Suzuki-Miyaura reactions, introducing a wide range of substituents. rsc.org

Diversification at the C3-position: The nitro group could be reduced to an amine and subsequently reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a variety of amides, sulfonamides, and ureas.

Diversification at the N1-position: If desired, the benzyl group could be removed to allow for further functionalization at the pyrazole nitrogen.

This multi-directional approach would allow for the rapid generation of a large and diverse library of pyrazole derivatives from a single, readily accessible starting material.

Role in the Elaboration of Functionally Differentiated Molecular Architectures

The distinct reactivity of the bromo and nitro groups on the pyrazole ring is central to the creation of functionally differentiated molecular architectures. This differential reactivity allows for selective transformations at one position while leaving the other untouched, enabling a stepwise and controlled elaboration of the molecule.

A compelling example of this is seen in the synthesis of 4-substituted-1H-pyrazole-3,5-diamines from the related compound 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org In this work, the bromo group is first subjected to a Suzuki-Miyaura cross-coupling reaction with various boronic acids. This step proceeds while the two nitro groups remain intact. In a subsequent step, both nitro groups are reduced to amino groups using an iron-catalyzed reduction. This two-step sequence allows for the introduction of a diverse range of substituents at the C4-position, followed by the unmasking of the two amino groups at the C3 and C5 positions, leading to a highly functionalized pyrazole core.

This strategy of sequential and selective functionalization is a powerful tool for building molecular complexity. By exploiting the different chemical properties of the bromo and nitro groups, chemists can design and synthesize molecules with specific functionalities at defined positions, which is crucial for applications in areas such as medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-benzyl-4-bromo-3-nitro-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via triazenylpyrazole precursors or azide-based cycloaddition reactions. For example, ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate is synthesized by reacting triazenyl intermediates with azido(trimethyl)silane under trifluoroacetic acid catalysis at 50°C, yielding high-purity products (96% yield) after flash chromatography . Bromination at the 4-position is often achieved using electrophilic bromine sources, while regioselective nitration at the 3-position requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration.

Q. How is 1-benzyl-4-bromo-3-nitro-1H-pyrazole characterized spectroscopically?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Peaks for the benzyl group (δ 5.14 ppm, singlet for CH₂), bromine-induced deshielding of adjacent carbons (δ 132–135 ppm), and nitro group effects on pyrazole ring protons (δ 7.7–8.0 ppm) .

- HRMS : Exact mass confirmation (e.g., [M]+ Calcd 349.0169; Found 349.0169) .

- IR : Strong NO₂ asymmetric stretch (~1545 cm⁻¹) and C-Br vibrations (~615 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group at the 3-position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the pyrazole ring. This facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids at the 4-bromo position). However, competing reduction of the nitro group (e.g., to NH₂ under Pd/C/H₂) must be mitigated by using milder catalysts (e.g., PdCl₂(PPh₃)₂) or low hydrogen pressures .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Electrophilic Substitution : The 4-bromo substituent directs incoming electrophiles to the 5-position due to its meta-directing nature.

- Cross-Coupling : Suzuki reactions at the 4-bromo site require Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) to suppress competing β-hydride elimination .

Q. How to resolve discrepancies in reported reaction yields for Sonogashira coupling?

- Data Contradiction Analysis : Variations arise from:

- Catalyst Loading : Optimal Pd(PPh₃)₄/CuI ratios (e.g., 5 mol% Pd) improve efficiency .

- Solvent Systems : THF/water mixtures (1:1) enhance solubility of polar intermediates, increasing yields to >85% .

- Workup Protocols : Dry-loading with Celite during chromatography minimizes product loss .

Application-Driven Questions

Q. How to design derivatives for biological activity studies?

- Methodological Answer : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to modulate lipophilicity and target interactions. demonstrates that fluorinated analogs enhance metabolic stability in medicinal chemistry applications. Nitro-to-amine reduction (via SnCl₂/HCl) introduces NH₂ groups for further functionalization .

Q. What computational methods predict the compound’s electronic properties?

- Advanced Approach : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps influenced by the nitro group. Studies on similar pyrazoles show that nitro substituents lower LUMO energy by ~1.5 eV, enhancing charge-transfer potential in material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.